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molecular formula C14H11FO2 B7837641 2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid CAS No. 5366-51-8

2-(3-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid

Cat. No. B7837641
M. Wt: 230.23 g/mol
InChI Key: MZSNDIIUILXNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08980890B2

Procedure details

4-Bromo-2-fluoro-phenylacetic acid (0.25 gm, 1.1 mmole), phenylboronic acid (0.15 gm, 1.2 mmole) and 50% water wet 10% Palladium carbon (0.07 gm, 0.033 mmole Pd) were added to 10 ml of 5:1 water isopropanol mixture, then Na2CO3 (0.14 gm, 1.3 mmole) dissolved in 3 ml of water was added to the above mixture, the reaction was heated at 65-70° C. overnight, the reaction was cooled to room temperature, diluted with 20 ml of 70:15:1 i-PrOH/H2O/10% NaOH, filtered, the catalyst was washed with 20 ml×3 using the above mixture, the filtrate was acidified using 20% H2SO4, filtered and dried (0.2 gm, 83%) H1-NMR INOVA-500 (DMSO d6) δ 3.675 (s, 2H), 7.382-7.518 (m, 6H), 7.707 (d, J=7.5 Hz, 2H), 12.498 (s, 1H).
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.07 g
Type
solvent
Reaction Step One
Quantity
0.14 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[C:4]([F:12])[CH:3]=1.[C:13]1(B(O)O)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.C([O-])([O-])=O.[Na+].[Na+]>O.CC(O)C.O.[OH-].[Na+]>[C:13]1([C:2]2[CH:7]=[CH:6][C:5]([CH2:8][C:9]([OH:11])=[O:10])=[C:4]([F:12])[CH:3]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:2.3.4,6.7,8.9|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)CC(=O)O)F
Name
Quantity
0.15 g
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O.O
Name
Quantity
0.07 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.14 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CC(C)O.O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
67.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the above mixture
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
the catalyst was washed with 20 ml×3 using the above mixture
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (0.2 gm, 83%) H1-NMR INOVA-500 (DMSO d6) δ 3.675 (s, 2H), 7.382-7.518 (m, 6H), 7.707 (d, J=7.5 Hz, 2H), 12.498 (s, 1H)

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C1=CC(=C(C=C1)CC(=O)O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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